molecular formula C10H8F3NO3 B11086616 2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 106240-03-3

2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11086616
CAS No.: 106240-03-3
M. Wt: 247.17 g/mol
InChI Key: QZHWAXGLXJUSHJ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound is part of the benzoxazinone family, characterized by a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-6-methylphenol and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or acetonitrile. The temperature is maintained at a moderate level, typically around 0-25°C.

    Cyclization: The key step involves the cyclization of the intermediate to form the benzoxazinone ring. This is achieved by heating the reaction mixture and allowing the cyclization to proceed over several hours.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzoxazinones.

Scientific Research Applications

2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    2-Hydroxy-6-methyl-2-(chloromethyl)-2H-1,4-benzoxazin-3(4H)-one: Contains a chloromethyl group instead of trifluoromethyl, leading to variations in chemical behavior.

Uniqueness

2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.

Properties

CAS No.

106240-03-3

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

2-hydroxy-6-methyl-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H8F3NO3/c1-5-2-3-7-6(4-5)14-8(15)9(16,17-7)10(11,12)13/h2-4,16H,1H3,(H,14,15)

InChI Key

QZHWAXGLXJUSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(C(=O)N2)(C(F)(F)F)O

Origin of Product

United States

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